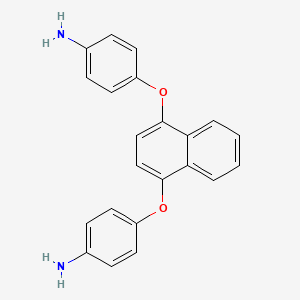
4,4'-(Naphthalene-1,4-diylbis(oxy))dianiline
Overview
Description
4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline is an organic compound with the molecular formula C22H18N2O2. It is characterized by the presence of two aniline groups connected through a naphthalene ring via ether linkages. This compound is known for its applications in various fields, including polymer chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline typically involves the reaction of 4-nitrophenol with 1,4-dibromonaphthalene in the presence of a base to form the intermediate 4,4’-(Naphthalene-1,4-diylbis(oxy))dinitrobenzene. This intermediate is then reduced using hydrogenation or other reducing agents to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically target the nitro groups in the intermediate stages of synthesis.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: The primary product is 4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polyimides and other high-performance polymers.
Biology: Investigated for its potential use in biochemical assays and as a ligand in coordination chemistry.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of 4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline involves its interaction with various molecular targets. The compound’s aniline groups can participate in hydrogen bonding and π-π interactions, influencing its reactivity and binding properties. These interactions are crucial in its applications in polymer chemistry and materials science .
Comparison with Similar Compounds
4,4’-(Naphthalene-2,7-diylbis(oxy))dianiline: Similar in structure but with different positional isomers, leading to variations in reactivity and applications.
4,4’-(Ethane-1,2-diylbis(oxy))dianiline: Contains an ethane linkage instead of a naphthalene ring, resulting in different physical and chemical properties.
Uniqueness: 4,4’-(Naphthalene-1,4-diylbis(oxy))dianiline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the synthesis of specialized polymers and materials .
Properties
IUPAC Name |
4-[4-(4-aminophenoxy)naphthalen-1-yl]oxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c23-15-5-9-17(10-6-15)25-21-13-14-22(20-4-2-1-3-19(20)21)26-18-11-7-16(24)8-12-18/h1-14H,23-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJLVTBMGZDXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


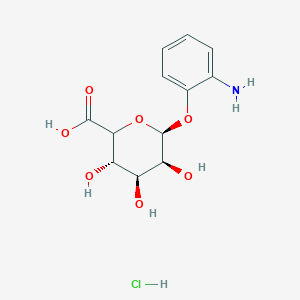
![Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B3325329.png)
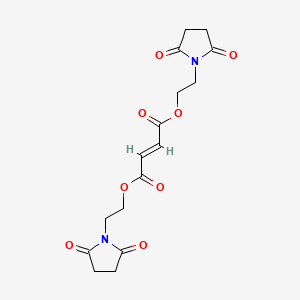
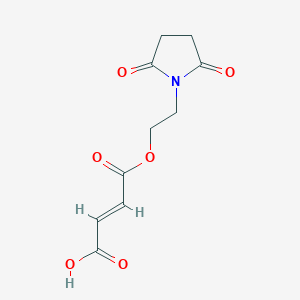

![2,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-1H-cyclopenta[b]naphthalene](/img/structure/B3325354.png)
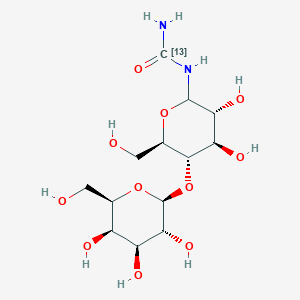
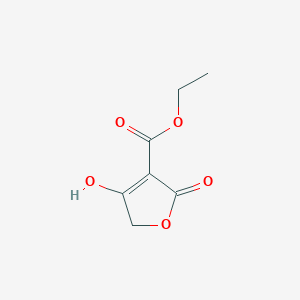
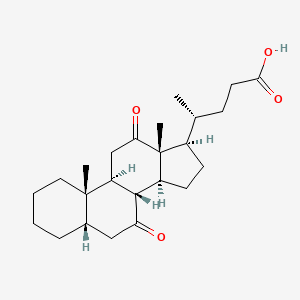
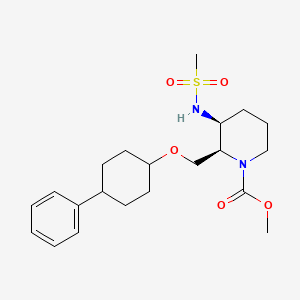

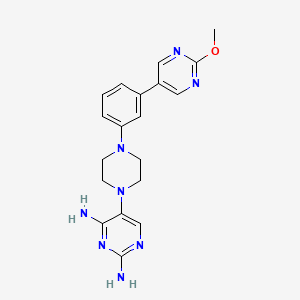

![tert-Butyl (S)-(1-methyl-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B3325430.png)
